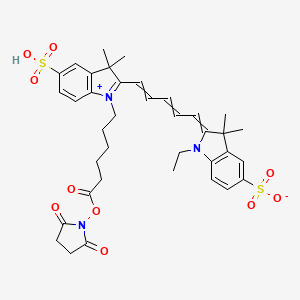

Sulfo-Cy5-SE

Vue d'ensemble

Description

Sulfo-Cy5-SE (Sulfo-Cyanine5 Succinimidyl Ester) is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is highly hydrophilic and water-soluble .

Synthesis Analysis

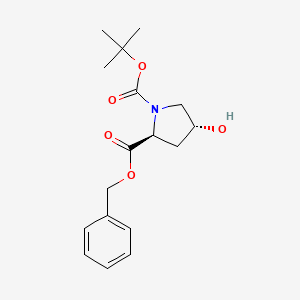

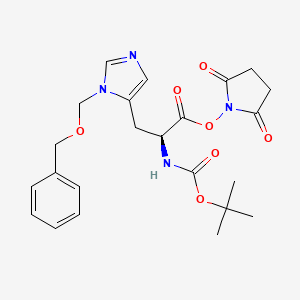

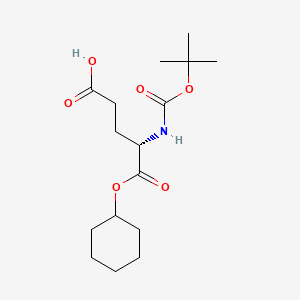

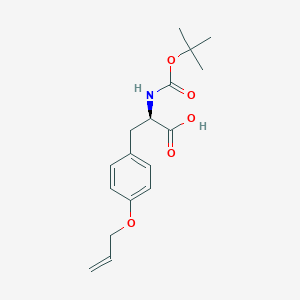

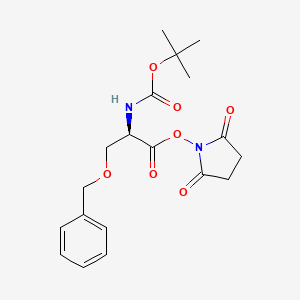

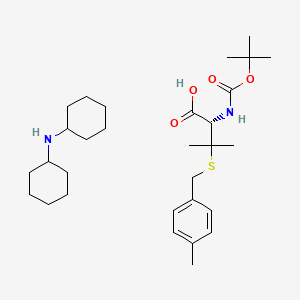

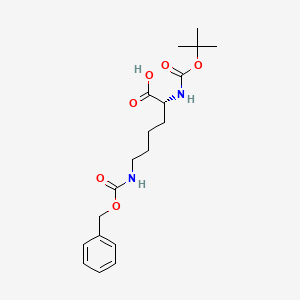

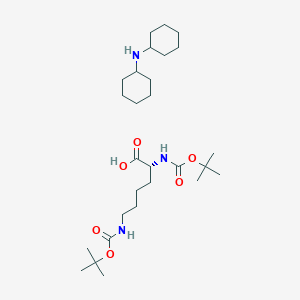

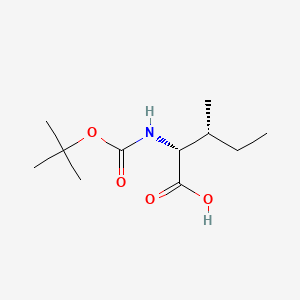

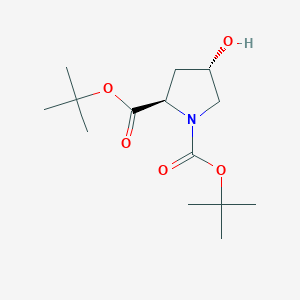

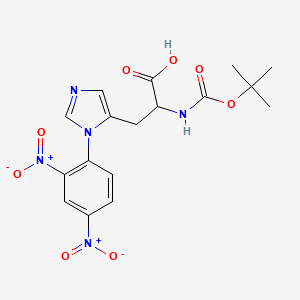

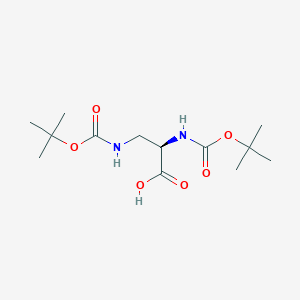

A strategy for the stereoselective synthesis of a molecular platform for targeted delivery of bimodal therapeutic or theranostic agents to the prostate-specific membrane antigen (PSMA) receptor was developed. This platform contains a urea-based, PSMA-targeting Glu-Urea-Lys (EuK) fragment as a vector moiety and a tripeptide linker with terminal amide and azide groups for subsequent addition of two different therapeutic and diagnostic agents. A bimodal theranostic conjugate of this platform with a cytostatic drug (docetaxel) and a fluorescent label (Sulfo-Cy5) was synthesized .Molecular Structure Analysis

This compound is a water-soluble Cyanine5 succinimidyl ester, an equivalent of Cy5® NHS ester, for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .Chemical Reactions Analysis

The Sulfo-NHS ester reaction scheme for chemical conjugation to a primary amine involves a reaction with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical And Chemical Properties Analysis

In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency (the fluorescence quantum yields of Cy3 and Cy5 are 0.04 and 0.3, respectively ). Sulfo-Cy5 NHS ester is a sulfonated, hydrophilic, and highly water-soluble dye .Applications De Recherche Scientifique

Capteur chimiométrique colorimétrique pour la reconnaissance des cations métalliques

Sulfo-Cy5-SE a été étudié comme un capteur chimiométrique colorimétrique pour la reconnaissance des cations métalliques présentant une pertinence biologique et environnementale {svg_1}. Ce sulfo-cyanine a montré une réponse colorimétrique très sensible, du bleu à incolore, pour Cu 2+ et Fe 3+ en solution d'acétonitrile {svg_2}. Le développement de petites molécules organiques comme capteurs chimiométriques optiques pour la reconnaissance et la détection d'ions métalliques importants sur le plan environnemental et biologique est un sujet de recherche essentiel en chimie supramoléculaire {svg_3}.

Administration ciblée à l'antigène de la membrane spécifique de la prostate

Un conjugué théra-diagnostic bimodal de la plateforme proposée avec un médicament cytostatique (docétaxel) et un marqueur fluorescent (Sulfo-Cy5) a été synthétisé pour démontrer sa possible conjugaison séquentielle avec différentes molécules fonctionnelles {svg_4}. Cette application est particulièrement pertinente pour le traitement du cancer de la prostate, où le conjugué peut être utilisé pour l'administration ciblée à l'antigène de la membrane spécifique de la prostate {svg_5}.

Propriétés fluorescentes

En solutions aqueuses non visqueuses, les colorants fluorescents de type cyanine Cy3 et Cy5 présentent une efficacité de fluorescence plutôt faible {svg_6}. Cependant, this compound, étant un colorant de type cyanine, possède des propriétés spectrales remarquables, notamment des bandes d'absorption étroites, une grande absorptivité molaire, une sensibilité élevée et en particulier une absorption π-π* intense qui peut être facilement ajustée du visible au proche infrarouge (NIR) par des modifications structurales à la partie chromophore {svg_7}.

Mécanisme D'action

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

This compound is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the nature of the target biomolecule. The primary function of this compound is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of this compound’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

This compound is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWLHDCCGVWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146368-14-1 | |

| Record name | Cy5 NHS Ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cy5 (mono-reactive) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)